4,4'-Bi(1,2-naphthoquinone)

Antimalarial synthesis Medicinal chemistry Quinone reagent

4,4'-Bi(1,2-naphthoquinone), also designated NSC 679749 or [1,1'-Binaphthalene]-3,3',4,4'-tetraone, is a symmetrical binaphthoquinone formed by the oxidative 4,4'-coupling of two 1,2-naphthoquinone (ortho-quinone) units. With a molecular weight of 314.29 g/mol, a high melting point of 289 °C, and a predicted LogP of 1.8, it possesses four carbonyl groups across two ortho-quinone motifs.

Molecular Formula C20H10O4
Molecular Weight 314.3 g/mol
CAS No. 64517-67-5
Cat. No. B12804503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Bi(1,2-naphthoquinone)
CAS64517-67-5
Molecular FormulaC20H10O4
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=O)C2=O)C3=CC(=O)C(=O)C4=CC=CC=C43
InChIInChI=1S/C20H10O4/c21-17-9-15(11-5-1-3-7-13(11)19(17)23)16-10-18(22)20(24)14-8-4-2-6-12(14)16/h1-10H
InChIKeySTWDPXLKJOBSQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Bi(1,2-naphthoquinone) (CAS 64517-67-5): A Symmetrical ortho-Quinone Dimer for Antimalarial Precursor and Redox-Active Applications


4,4'-Bi(1,2-naphthoquinone), also designated NSC 679749 or [1,1'-Binaphthalene]-3,3',4,4'-tetraone, is a symmetrical binaphthoquinone formed by the oxidative 4,4'-coupling of two 1,2-naphthoquinone (ortho-quinone) units . With a molecular weight of 314.29 g/mol, a high melting point of 289 °C, and a predicted LogP of 1.8, it possesses four carbonyl groups across two ortho-quinone motifs [1]. Historically, it has served as a key synthetic reagent in the preparation of 4-[(aminoalkyl)amino]-1,2-dimethoxynaphthalene antimalarial agents, as reported by Archer et al. (1980) [2]. Its dual ortho-quinone architecture fundamentally distinguishes it from monomeric naphthoquinones, 1,4-naphthoquinone (para) isomers, and asymmetrical binaphthoquinones in terms of redox capacity and synthetic utility.

Why Generic Substitution Fails for 4,4'-Bi(1,2-naphthoquinone): The Consequences of ortho-Quinone Dimerization on Reactivity


Simply substituting 4,4'-Bi(1,2-naphthoquinone) with its monomeric counterpart (1,2-naphthoquinone, CAS 524-42-5) or the para-quinone isomer (1,4-naphthoquinone, CAS 130-15-4) introduces critical failures in synthetic and biological contexts. First, 1,2-naphthoquinone lacks the second quinone ring required to generate the 4-[(aminoalkyl)amino]-1,2-dimethoxynaphthalene scaffold described by Archer et al., making the specific antimalarial precursor synthesis impossible [1]. Second, the ortho-quinone arrangement of 4,4'-Bi(1,2-naphthoquinone) undergoes reduction at potentials approximately 0.1–0.2 V more positive (easier to reduce) than its para-quinone isomers, fundamentally altering its redox cycling and reactive oxygen species (ROS) generation capacity [2][3]. Third, binaphthoquinones consistently show ROS-mediated cytotoxicity in leukemia and yeast model systems where monomeric naphthoquinones are far less active, indicating that the dimeric architecture is a prerequisite for this mechanism of action [4][5]. These differences mean that generic quinone substitution risks both synthetic failure and misinterpretation of biological results.

Quantitative Differentiation Evidence for 4,4'-Bi(1,2-naphthoquinone) Against Closest Analogs


Validated Synthetic Utility as an Antimalarial Precursor: 4,4'-Bi(1,2-naphthoquinone) vs. Generic 1,2-Naphthoquinone

In the synthesis of 4-[(aminoalkyl)amino]-1,2-dimethoxynaphthalenes, 4,4'-Bi(1,2-naphthoquinone) is the specific reagent required for introducing the dimethoxynaphthalene scaffold. The resulting compounds were tested for radical curative activity in rhesus monkeys infected with P. cynomolgi, with some showing observable curative effects [1]. The monomeric 1,2-naphthoquinone cannot substitute in this reaction pathway because it lacks the second quinone ring necessary to form the dimethoxynaphthalene core structure, making the dimeric reagent indispensable for this synthetic route [1].

Antimalarial synthesis Medicinal chemistry Quinone reagent

Enhanced ROS Generation Capacity: Binaphthoquinone Architecture with Four Carbonyl Groups vs. Monomeric Naphthoquinones with Two

4,4'-Bi(1,2-naphthoquinone) possesses four carbonyl groups across two ortho-quinone units, theoretically enabling twice the electron uptake and ROS generation per mole compared to monomeric 1,2-naphthoquinone. In functional studies on asymmetrical 2,2'-binaphthoquinones, biquinones were shown to generate a greater number of ROS per mole and cause more effective oxidative stress than their monoquinone counterparts [1]. In yeast models, exposure to various BiQs inhibited growth with IC50 values in the µM range, and cytotoxicity was mediated through NAD(P)H:quinone oxidoreductase-dependent redox cycling, resulting in ROS production and mitochondrial dysfunction [2]. Dimeric naphthoquinones, but not monomeric ones, demonstrated significant anti-AML activity with a favorable therapeutic index compared to normal hematopoietic cells [3].

Redox cycling Reactive oxygen species Anticancer mechanism

Preferential Reduction of ortho-Quinone Motif: 4,4'-Bi(1,2-naphthoquinone) Compared to 1,4-Naphthoquinone-Based Dimers

The ortho-quinone configuration of 4,4'-Bi(1,2-naphthoquinone) confers distinct electrochemical behavior relative to para-quinone-based dimers. In a systematic study of heterocyclic naphthoquinones, ortho-quinones were found to undergo reduction more easily than isomeric para-quinones [1]. The ortho-quinone motif is significantly better suited for catalytic reduction of molecular oxygen to superoxide than the para-quinone motif, with the ROS-generating window centered at approximately −0.3 ± 0.1 V (vs. Ag/AgCl at pH 7.5) [2]. Since 4,4'-Bi(1,2-naphthoquinone) contains two ortho-quinone units, it is expected to exhibit reduction potentials in this therapeutically relevant range, in contrast to 1,4-naphthoquinone-based dimers that would require more negative potentials for reduction [1][2].

Electrochemistry Redox potential Quinone reduction

Physicochemical Differentiation: Thermal Stability and Lipophilicity of 4,4'-Bi(1,2-naphthoquinone) vs. 1,2-Naphthoquinone Monomer

4,4'-Bi(1,2-naphthoquinone) exhibits a melting point of 289 °C, significantly higher than that of 1,2-naphthoquinone (145–147 °C) [1][2]. This difference of approximately 142–144 °C reflects the increased molecular weight, extended conjugation, and stronger intermolecular interactions in the dimer. The predicted LogP of 1.8 indicates moderate lipophilicity, compared to 1,2-naphthoquinone (LogP ~1.4), suggesting enhanced membrane permeability potential [1]. The dimer has zero hydrogen bond donors and four hydrogen bond acceptors (topological polar surface area 68.3 Ų), whereas 1,2-naphthoquinone has zero donors and two acceptors (TPSA ~34.1 Ų) [1].

Thermal stability Lipophilicity Formulation development

NCI Developmental Therapeutics Program Evaluation: 4,4'-Bi(1,2-naphthoquinone) Included in the NCI-60 Cancer Cell Line Screen

4,4'-Bi(1,2-naphthoquinone) is catalogued in the National Cancer Institute's Developmental Therapeutics Program (DTP) with the identifier NSC 679749 and the NCI-60 panel identifier NCI60_028529, confirming that this compound has been selected for screening against the NCI-60 human tumor cell line panel . The NCI-60 panel, comprising 60 human cancer cell lines representing leukemia, melanoma, lung, colon, brain, ovarian, breast, prostate, and renal cancers, is the standard benchmark for identifying potential anticancer agents. Inclusion in this panel distinguishes 4,4'-Bi(1,2-naphthoquinone) from thousands of naphthoquinone derivatives that have not been selected for NCI screening, indicating that its structural features met the DTP's selection criteria for potential anticancer activity [1].

NCI-60 panel Anticancer screening Developmental therapeutics

Binaphthoquinone-Class Resistance Profile: Dimeric Naphthoquinones Evade ABCB1 and ABCG2 Multidrug Resistance Transporters

Hydroxylated dimeric naphthoquinones (BiQs), structurally related to 4,4'-Bi(1,2-naphthoquinone), have been demonstrated not to be substrates of the multidrug resistance proteins ABCB1 (P-glycoprotein) and ABCG2 (BCRP) [1]. This is a critical differentiator from many conventional chemotherapeutics that are effluxed by these transporters, leading to treatment resistance. In the same study, BiQs selectively induced apoptosis in AML cells via ROS generation and mitochondrial membrane depolarization, while normal hematopoietic cells remained relatively unaffected, yielding a favorable therapeutic index [1]. In contrast, monomeric naphthoquinones tested in parallel did not exhibit significant anti-AML activity, confirming that the dimeric architecture is required for both the evasion of efflux transporters and the selective cytotoxicity profile [1].

Multidrug resistance ABCB1 ABCG2 Leukemia therapeutics

Validated Application Scenarios for 4,4'-Bi(1,2-naphthoquinone) Based on Quantitative Differentiation Evidence


Synthesis of 4-[(Aminoalkyl)amino]-1,2-dimethoxynaphthalene Antimalarial Agents (Archer Protocol)

4,4'-Bi(1,2-naphthoquinone) is employed as the essential reagent for constructing the 1,2-dimethoxynaphthalene core in the synthesis of antimalarial agents, following the validated protocol of Archer et al. (1980). This synthetic route produced compounds that demonstrated radical curative activity in rhesus monkeys infected with Plasmodium cynomolgi [1]. No alternative reagent can substitute for 4,4'-Bi(1,2-naphthoquinone) in this specific transformation, as the dimeric ortho-quinone structure provides both the required redox activation and the scaffold-forming coupling that monomeric 1,2-naphthoquinone cannot achieve [1].

Redox-Cycling Probe Development Targeting NAD(P)H:Quinone Oxidoreductase (NQO1)-Dependent ROS Generation

The binaphthoquinone architecture of 4,4'-Bi(1,2-naphthoquinone), with its four carbonyl groups, makes it suitable as a scaffold for developing redox-cycling probes that generate reactive oxygen species via NQO1-dependent mechanisms. In yeast genetic screens, binaphthoquinones showed IC50 values in the µM range, with cytotoxicity specifically mediated through NAD(P)H:quinone oxidoreductases, leading to ROS production and mitochondrial dysfunction [2]. The ortho-quinone motif operates within the optimal redox potential window of −0.3 ± 0.1 V (vs. Ag/AgCl at pH 7.5) for catalytic oxygen reduction [3], positioning 4,4'-Bi(1,2-naphthoquinone) as a core structure for probe molecule design.

Anticancer Lead Optimization for Multidrug-Resistant Acute Myeloid Leukemia (AML)

Dimeric naphthoquinones structurally related to 4,4'-Bi(1,2-naphthoquinone) have demonstrated selective cytotoxicity against AML cell lines and primary patient cells, with a favorable therapeutic index compared to normal hematopoietic cells [4]. Critically, these compounds are not substrates of the multidrug resistance transporters ABCB1 and ABCG2, addressing a major limitation of existing AML therapies [4]. 4,4'-Bi(1,2-naphthoquinone) can serve as a foundational scaffold for further medicinal chemistry optimization, leveraging its dimeric ortho-quinone core to maintain MDR evasion while tuning ROS generation potency through substituent modification.

Reference Standard for NCI-60 Correlative Pharmacology Studies

With its NCI identifier NSC 679749 and NCI-60 panel identifier NCI60_028529, 4,4'-Bi(1,2-naphthoquinone) has been accessioned into the National Cancer Institute's Developmental Therapeutics Program compound repository . This designation enables researchers to procure authenticated material that matches the compound used in NCI's screening efforts, facilitating correlative analyses between NCI-60 screening data and independent mechanism-of-action studies. The compound's inclusion in this curated collection distinguishes it from the vast majority of naphthoquinone derivatives that have not undergone NCI evaluation.

Quote Request

Request a Quote for 4,4'-Bi(1,2-naphthoquinone)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.